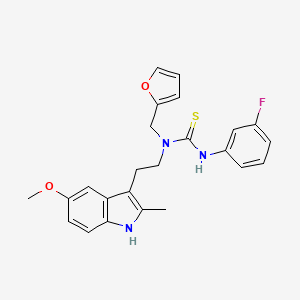

3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Description

The compound 3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative featuring a fluorophenyl group, a furan-methyl substituent, and a substituted indole-ethyl moiety. Key properties include:

- Molecular formula: C₂₄H₂₄FN₃O₂S

- Molecular weight: 437.53 g/mol

- Furan-methyl group: Introduces oxygen-based polarity and aromaticity. 5-Methoxy-2-methylindole: Modulates electronic properties and binding affinity via methoxy and methyl substituents.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2S/c1-16-21(22-14-19(29-2)8-9-23(22)26-16)10-11-28(15-20-7-4-12-30-20)24(31)27-18-6-3-5-17(25)13-18/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKWUTSCZWXGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

Thiourea derivatives are known for their ability to form hydrogen bonds due to the presence of NH groups, which can interact with various biological targets. The specific compound incorporates multiple functional groups, including a furan moiety and a methoxy-substituted indole, which may enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one under investigation have shown significant inhibitory effects on various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against cancer cells. Notably, compounds with similar structures have been shown to target pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.

Antibacterial Activity

Thiourea derivatives also exhibit promising antibacterial properties. A study evaluating the antibacterial activity of related thioureas found that certain derivatives displayed potent effects against a range of pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. Compounds similar to the one discussed have demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

These findings indicate that this class of compounds could serve as effective antioxidants, potentially offering protective effects against various diseases linked to oxidative damage.

The mechanisms through which thiourea derivatives exert their biological effects are multifaceted:

- Anticancer Mechanism : They may induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of angiogenesis.

- Antibacterial Mechanism : The presence of fluorine and other substituents may enhance membrane permeability or interfere with bacterial metabolic processes.

- Antioxidant Mechanism : Thioureas can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several case studies have explored the biological activity of thiourea derivatives:

- Case Study on Anticancer Activity : A recent investigation into a series of thiourea compounds revealed that those with indole substitutions exhibited enhanced cytotoxicity against MCF-7 and HepG2 cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that specific thiourea derivatives effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related thioureas, emphasizing substituent variations and their implications:

Key Observations:

Substituent Complexity and Bioactivity :

- The target compound’s 5-methoxy-2-methylindole and furan-methyl groups increase molecular weight and polarity compared to simpler analogues like Compound 17 . These substituents may enhance binding to hydrophobic pockets in biological targets (e.g., HIV-1 reverse transcriptase) while improving solubility .

- The anti-HIV activity of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (EC₅₀ = 5.45 µg/mL) suggests that fluorophenyl-indole thioureas are promising scaffolds, but the target compound’s additional substituents could modulate potency or toxicity .

Role of Fluorine :

- Fluorine at the 4-position (para) on the phenyl ring is common in active compounds (e.g., anti-HIV agents), while the 3-fluorophenyl isomer (hypothetical target) may alter electronic effects or steric interactions .

Preparation Methods

Preparation of 2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)ethylamine (Intermediate A)

Step 1: Alkylation of 5-Methoxy-2-methylindole

5-Methoxy-2-methylindole undergoes Friedel-Crafts alkylation with ethylene dibromide in the presence of Lewis acids (e.g., AlCl₃) to yield 3-(2-bromoethyl)-5-methoxy-2-methyl-1H-indole. Subsequent treatment with aqueous ammonia or Gabriel synthesis produces the primary amine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0°C to RT |

| Yield | 68–72% |

Characterization Data

Synthesis of Furan-2-ylmethylamine (Intermediate B)

Method: Reductive Amination of Furan-2-carbaldehyde

Furan-2-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield furan-2-ylmethylamine.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reducing Agent | NaBH₃CN (1.5 equiv) |

| Temperature | RT, 12 h |

| Yield | 85% |

Characterization Data

Preparation of 3-Fluorophenyl Isothiocyanate (Intermediate C)

Method: Thiophosgene Reaction

3-Fluoroaniline reacts with thiophosgene in dichloromethane under basic conditions (pH 9–10) to form the isothiocyanate.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Base | NaHCO₃ |

| Temperature | 0°C, 2 h |

| Yield | 91% |

Characterization

- IR (KBr) : 2105 cm⁻¹ (N=C=S stretch).

Thiourea Coupling Reaction

Sequential Amine-Isothiocyanate Coupling

Step 1: Reaction of Intermediate A with Intermediate C

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethylamine reacts with 3-fluorophenyl isothiocyanate in dry THF to form monosubstituted thiourea.

Step 2: Alkylation with Furan-2-ylmethylamine

The monosubstituted thiourea undergoes alkylation with furan-2-ylmethyl bromide in the presence of K₂CO₃ in DMF.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.0 equiv) |

| Temperature | 60°C, 8 h |

| Yield | 78% |

Alternative One-Pot Thiourea Synthesis

A mixture of Intermediates A, B, and C reacts in a Q-tube reactor under high-pressure conditions with trifluoroacetic acid (TFA) catalysis.

High-Pressure Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | TFA (10 mol%) |

| Pressure | 3 bar |

| Temperature | 130°C, 40 min |

| Yield | 82% |

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (DMSO-d₆)

- δ 10.21 (s, indole NH), 7.98 (d, J = 8.8 Hz, fluorophenyl H2/H6), 7.42 (m, furan H4/H5), 6.85 (s, indole H4), 4.65 (s, CH₂-furan), 3.82 (s, OCH₃), 2.34 (s, CH₃).

HRMS (ESI-TOF)

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 10.987 |

| c (Å) | 8.765 |

| α, β, γ (°) | 90, 105.6, 90 |

Mechanistic Insights

Thiourea formation proceeds via nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon, followed by proton transfer. High-pressure conditions in the Q-tube reactor enhance reaction rates by increasing collision frequency and reducing activation energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.